molecular formula C13H16OS B14631287 3-(Phenylsulfanyl)hept-2-en-4-one CAS No. 56631-63-1

3-(Phenylsulfanyl)hept-2-en-4-one

Cat. No.: B14631287
CAS No.: 56631-63-1
M. Wt: 220.33 g/mol
InChI Key: GZHSLYQKHGGMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfanyl)hept-2-en-4-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hept-2-en-4-one backbone

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)hept-2-en-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Phenylsulfanyl)hept-2-en-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfanyl)hept-2-en-4-one
  • 3-(Phenylsulfanyl)but-2-en-4-one
  • 3-(Phenylsulfanyl)pent-2-en-4-one

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The length of the carbon chain and the position of the phenylsulfanyl group play a crucial role in determining its properties and applications .

Properties

CAS No.

56631-63-1

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

3-phenylsulfanylhept-2-en-4-one

InChI

InChI=1S/C13H16OS/c1-3-8-12(14)13(4-2)15-11-9-6-5-7-10-11/h4-7,9-10H,3,8H2,1-2H3

InChI Key

GZHSLYQKHGGMRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=CC)SC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.